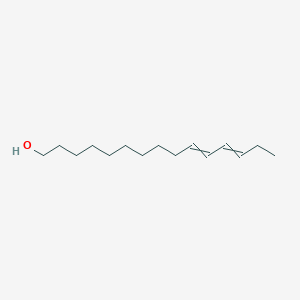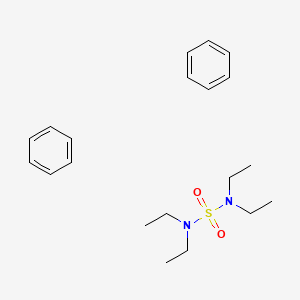![molecular formula C19H19ClN4O2 B14495672 N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline CAS No. 64351-17-3](/img/structure/B14495672.png)
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole moiety, a nitro group, and a butyl chain, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and other derivatives depending on the reaction conditions and reagents used .
科学的研究の応用
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological activity .
類似化合物との比較
Similar Compounds
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline: shares similarities with other indole derivatives such as:
Uniqueness
The presence of the nitro group in this compound makes it unique compared to other similar compounds. The nitro group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
64351-17-3 |
|---|---|
分子式 |
C19H19ClN4O2 |
分子量 |
370.8 g/mol |
IUPAC名 |
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C19H19ClN4O2/c1-2-3-12-23-18-7-5-4-6-16(18)17(19(23)20)13-21-22-14-8-10-15(11-9-14)24(25)26/h4-11,13,22H,2-3,12H2,1H3 |
InChIキー |
UKJYHSBFQTWRDW-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)




![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)




![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)


